molecular formula C8H11NO3S B112728 Ethanol, 2-[(3-aminophenyl)sulfonyl]- CAS No. 5246-57-1

Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Cat. No. B112728
CAS RN: 5246-57-1
M. Wt: 201.25 g/mol
InChI Key: ASASRSMRAPYLQI-UHFFFAOYSA-N
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Patent
US04929757

Procedure details

34.2 g of moist paste of 2-chloro-5-nitrophenyl 2-hydroxyethyl sulphone from Example 1 [or an equimolar amount of 4-chloro-3-nitrophenyl 2-hydroxyethyl sulphone]are stirred into 250 ml of water and 50 ml of a phosphate buffer solution which has been prepared by dissolving 0.5 mole of disodium phosphate and 0.33 mole of monosodium phosphate in 1 l of water. When 1-2 g of a nonionic emulsifier and 1.5 g of Raney nickel, prepared from a 70:30 aluminium-nickel alloy, have been added, the mixture is heated to 80° C. Hydrogen is then injected to 20 bar. The subsequent feed of hydrogen is controlled at such a rate that the pressure is constant at 10-15 bar. When the consumption of hydrogen declines markedly, a sample is withdrawn and examined by chromatography (see Example 1) to check the completeness of the reduction. If, in a given case, 5-amino-2-chlorophenyl 2-hydroxyethyl sulphone [or 3 -amino-4-chlorophenyl 2-hydroxyethyl sulphone] is still detectable, approximately 0.5-1.0 g more catalyst is added and hydrogenation is carried out again at 80° C. and 20 bar. When the reduction and dehalogenation are complete, the pressure in the autoclave is released and the latter is flushed with nitrogen, and the catalyst is removed from the warm reaction solution by suction filtration. The solution is cooled and acidified with hydrochloric acid, and the content of 3-aminophenyl 2-hydroxyethyl sulphone in the solution is determined by diazotization with 10% strength sodium nitrite solution. The yield is approximately 90% of theory. The solution of 3-aminophenyl 2-hydroxyethyl sulphone thus obtained can be processed further directly in this form; it can, for example, be diazotized and the diazonium salt solution can be coupled, as described in Japanese Patent Application No. 05,667/70, with 7-acetylamino-1-naphthol-3-sulphonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-3-nitrophenyl 2-hydroxyethyl sulphone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.33 mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC1C=CC([N+]([O-])=O)=CC=1S([O-])=O.[Na+].[OH:15][CH2:16][CH2:17][S:18]([C:21]1[CH:26]=[CH:25][C:24](Cl)=[C:23]([N+:28]([O-])=O)[CH:22]=1)(=[O:20])=[O:19].P([O-])([O-])([O-])=O.P(O)([O-])([O-])=O.[Na+].[Na+].P(O)(O)([O-])=O.[Na+].[H][H]>O.[Ni].[Ni].[Al]>[OH:15][CH2:16][CH2:17][S:18]([C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([NH2:28])[CH:22]=1)(=[O:19])=[O:20] |f:0.1,4.5.6,7.8,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+]
Name
4-chloro-3-nitrophenyl 2-hydroxyethyl sulphone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
P(=O)([O-])([O-])O.[Na+].[Na+]
Name
Quantity
0.33 mol
Type
reactant
Smiles
P(=O)([O-])(O)O.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni].[Al]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been prepared
ADDITION
Type
ADDITION
Details
have been added
CUSTOM
Type
CUSTOM
Details
When the consumption of hydrogen
CUSTOM
Type
CUSTOM
Details
a sample is withdrawn
ADDITION
Type
ADDITION
Details
approximately 0.5-1.0 g more catalyst is added
CUSTOM
Type
CUSTOM
Details
is carried out again at 80° C.
CUSTOM
Type
CUSTOM
Details
the latter is flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
the catalyst is removed from the warm reaction solution by suction filtration
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled

Outcomes

Product
Name
Type
product
Smiles
OCCS(=O)(=O)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.